![molecular formula C9H17NO6 B14168225 N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide CAS No. 14215-79-3](/img/structure/B14168225.png)
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide is a complex organic compound characterized by multiple hydroxyl groups and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide typically involves the reaction of a suitable oxan derivative with propanamide under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products
Applications De Recherche Scientifique
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Uniqueness
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide is unique due to its specific arrangement of hydroxyl groups and the presence of the propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
14215-79-3 |
|---|---|
Formule moléculaire |
C9H17NO6 |
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12) |
Clé InChI |
RTEOJYOKWPEKKN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


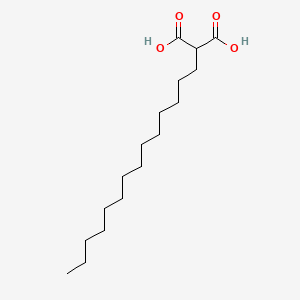
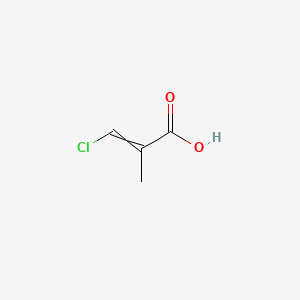
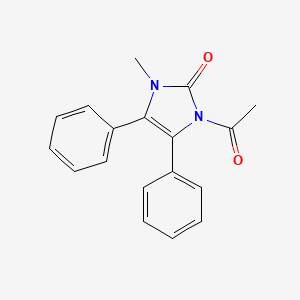
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)

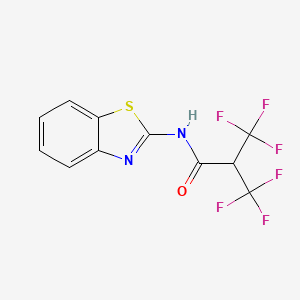
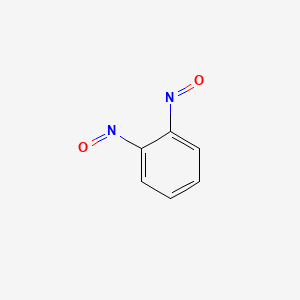
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
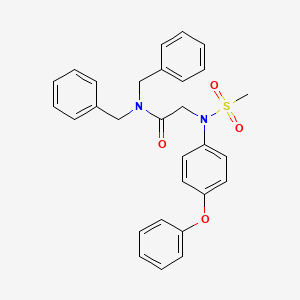

![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)

![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
